molecular formula C15H20N2O8S B3368185 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate CAS No. 20590-45-8

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate

Cat. No.: B3368185
CAS No.: 20590-45-8
M. Wt: 388.4 g/mol
InChI Key: PNMDNJALVHCMOX-KJWHEZOQSA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate is a synthetic derivative of glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-β-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst such as pyridine to form 3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose.

    Introduction of Acetamido Group: The protected sugar is then reacted with acetic anhydride and ammonia to introduce the acetamido group at the 2-position, yielding 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose.

    Formation of Isothiocyanate: The final step involves the reaction of the acetamido derivative with thiophosgene (CSCl₂) under basic conditions to form the isothiocyanate group, resulting in 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions:

    Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

    Hydrolysis: Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield the free hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the acetyl-protected form.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Deprotected Sugars: Resulting from hydrolysis of acetyl groups.

Scientific Research Applications

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of glycosylated drugs and prodrugs.

    Bioconjugation: The isothiocyanate group is used to label proteins and other biomolecules.

    Chemical Biology: Employed in studying carbohydrate-protein interactions.

    Material Science: Utilized in the development of glycosylated polymers and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: Similar in structure but contains a chloride group instead of an isothiocyanate group.

    2-Acetamido-2-deoxy-β-D-glucopyranosylamine: Lacks the acetyl protection and isothiocyanate group.

Uniqueness

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate is unique due to its isothiocyanate group, which provides distinct reactivity compared to other glycosyl derivatives. This makes it particularly useful in bioconjugation and labeling applications where specific and stable linkages are required.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18)/t11-,12-,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDNJALVHCMOX-KJWHEZOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate
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2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate
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2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate
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2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate

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